molecular formula C20H29N5O2 B8422803 8-[3-[4-(2-Pyrimidinyl)-1-piperazinyl]propyl]-8-azaspiro[4.5]decane-7,9-dione

8-[3-[4-(2-Pyrimidinyl)-1-piperazinyl]propyl]-8-azaspiro[4.5]decane-7,9-dione

Cat. No. B8422803
M. Wt: 371.5 g/mol
InChI Key: FENSOSOFZBLMNG-UHFFFAOYSA-N
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Patent
US03976776

Procedure details

A mixture of 4.9 g. (0.02 mole) of 8-[3-chloro-1-propyl)-8-azaspiro[4.5]decane-7.9-dione, 3.3 g. (0.02 mole) prepared in the manner of U.S. Pat. No. 3,398,151, N-(2-pyrimidyl)piperazine, and 2.2 g. (0.02 mole) of sodium carbonate in 75 ml. of n-butanol is refluxed for three days and filtered. The filtrate is concentrated in vacuo and the residue taken up in 100 ml. of benzene. Addition of 4.0 ml. of 5.0 N ethanolic hydrogen chloride to the benzene solution of the free base provides the product 8-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl]-8-azaspiro[4.5]decane-7,9-dione as a hydrochloride salt which is collected and crystallized from absolute ethanol-ether, yield 3.4 g., m.p. 214°-215°C. (corr.).
Name
8-[3-chloro-1-propyl)-8-azaspiro[4.5]decane-7.9-dione
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.02 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][N:5]1[C:14](=[O:15])[CH2:13][C:8]2([CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:7][C:6]1=[O:16].[N:17]1[CH:22]=[CH:21][CH:20]=[N:19][C:18]=1[N:23]1[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)CCC>[ClH:1].[N:17]1[CH:22]=[CH:21][CH:20]=[N:19][C:18]=1[N:23]1[CH2:28][CH2:27][N:26]([CH2:2][CH2:3][CH2:4][N:5]2[C:14](=[O:15])[CH2:13][C:8]3([CH2:12][CH2:11][CH2:10][CH2:9]3)[CH2:7][C:6]2=[O:16])[CH2:25][CH2:24]1 |f:2.3.4|

Inputs

Step One
Name
8-[3-chloro-1-propyl)-8-azaspiro[4.5]decane-7.9-dione
Quantity
0.02 mol
Type
reactant
Smiles
ClCCCN1C(CC2(CCCC2)CC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N=CC=C1)N1CCNCC1
Step Three
Name
Quantity
0.02 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 4.9 g
CUSTOM
Type
CUSTOM
Details
(0.02 mole) prepared in the manner of U.S
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
ADDITION
Type
ADDITION
Details
Addition of 4.0 ml

Outcomes

Product
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
N1=C(N=CC=C1)N1CCN(CC1)CCCN1C(CC2(CCCC2)CC1=O)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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